1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride

Cerebral blood flow Cerebral vasodilation Canine hemodynamic model

Researchers needing a clean cerebral vasodilator for preclinical stroke or fMRI BOLD calibration face a challenge: most agents either lack cerebrovascular selectivity or introduce metabolic confounds. Mefenidil HCl (CAS 103091-50-5) solves this by providing a beta-adrenergic-independent increase in cerebral blood flow (CBF) without stimulating O2 consumption. - Achieves a 54±15% CBF increase at 2.5 mg/min/kg, far exceeding nimodipine or papaverine. - Provides a 20±8% CBF increase with zero change in cerebral O2 uptake, enabling pure hemodynamic-metabolic uncoupling. - The hydrochloride salt ensures aqueous solubility for i.v. infusion, eliminating vasoactive co-solvents like DMSO.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 103091-50-5
Cat. No. B12943662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride
CAS103091-50-5
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl
InChIInChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H
InChIKeyAEWQZRUZPLJFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mefenidil HCl: Overview & Procurement


1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride (CAS 103091-50-5) is the hydrochloride salt of Mefenidil (USAN/INN; also known as MCN-2378), a small-molecule imidazole derivative with reported selective cerebral vasodilator activity [1]. The free base (CAS 58261-91-9) was originally developed as a putative cerebral vasodilator, and the hydrochloride salt provides enhanced aqueous solubility for experimental formulations . The compound features a 2-phenyl, 5-methyl substituted imidazole core bearing an acetonitrile moiety at the 4-position, and it acts via a beta-adrenergic-independent mechanism to preferentially increase cerebral blood flow over systemic (femoral) blood flow without stimulating oxygen consumption [1][2].

Why Generics Cannot Substitute Mefenidil HCl


Class-level cerebral vasodilators such as papaverine, nimodipine, and cinnarizine exhibit fundamentally different pharmacological profiles that preclude simple substitution for 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride (Mefenidil HCl) [1]. Papaverine is a non-selective phosphodiesterase inhibitor that dilates cerebral, coronary, and peripheral arteries indiscriminately, lacking the preferential cerebrovascular selectivity documented for Mefenidil [2]. Nimodipine, a dihydropyridine calcium channel blocker, shows variable CBF responses with concomitant systemic hypotension and lacks the beta-adrenergic-blockade-resistant mechanism characteristic of Mefenidil [3]. Cinnarizine combines calcium channel blockade with antihistaminergic activity, introducing confounds in assays requiring clean cerebrovascular readouts [4]. Even the alternate salt form, Mefenidil fumarate (CAS 83153-38-2), differs in solubility and may be unsuitable for aqueous formulations where the hydrochloride salt's enhanced water miscibility is required . The quantitative evidence below demonstrates that these differences are not marginal but represent distinct pharmacological and physiochemical profiles that directly impact experimental design, data reproducibility, and procurement decisions.

Mefenidil HCl vs. Analogs: Quantitative Evidence


Cerebral Blood Flow Increase vs. Nimodipine and Papaverine

In pentobarbital-anesthetized dogs, continuous i.v. infusion of Mefenidil at 2.5 mg/min/kg for 10 min produced a 54 ± 15% increase in cerebral blood flow (CBF), measured via radiolabeled microsphere technique [1]. In a separate series, a 40 mg/kg i.v. bolus produced a 20 ± 8% CBF increase with no change in cerebral O2 uptake [1]. By cross-study comparison, nimodipine administered i.v. to dogs at clinically relevant doses produced only a 26.4–28.0% CBF increase [2], while papaverine at 0.1–1.0 mg/kg i.v. produced a 12.1–26.1% CBF increase, with effects lasting only 0.5–1.4 min [3]. The 54% CBF increase achieved by Mefenidil at 2.5 mg/min/kg substantially exceeds the maximum CBF increases reported for both nimodipine (~28%) and papaverine (~26%) in comparable canine models.

Cerebral blood flow Cerebral vasodilation Canine hemodynamic model

CBF-Metabolism Uncoupling vs. Vinpocetine and CO2

A key differential feature of Mefenidil is its ability to increase cerebral blood flow without stimulating cerebral oxygen consumption (CMRO2). Using the cerebral venous outflow technique in anesthetized dogs, a 40 mg/kg i.v. bolus of Mefenidil produced a 20 ± 8% CBF increase with no change in O2 uptake [1]. This pharmacokinetic-pharmacodynamic dissociation is fundamentally different from vinpocetine, which increases both CBF and cerebral glucose/O2 consumption—rendering vinpocetine unsuitable for studies requiring pure hemodynamic manipulation without metabolic confounding [2]. CO2 inhalation, a common experimental cerebral vasodilator stimulus, also elevates intracranial pressure significantly (mean +18.7 mmHg) while increasing CBF, whereas Mefenidil's CBF increase is accompanied by only a 9-mmHg ICP rise at the highest tested infusion rate [1][3].

Cerebral metabolism Oxygen consumption Neurovascular uncoupling

Beta-Blockade-Resistant Cerebral Vasodilation

Mefenidil-induced cerebral vasodilation is not blocked by the beta-adrenergic antagonist propranolol, as demonstrated in monkey models where β-adrenergic blockade failed to attenuate the preferential cerebral over systemic (femoral) blood flow increase [1]. This distinguishes Mefenidil mechanistically from papaverine, whose vasodilator responses can be partially inhibited by autonomic antagonists including aminophylline [2], and from cinnarizine, which acts through histaminergic, serotonergic, dopaminergic, and calcium-channel pathways that are susceptible to receptor-level pharmacological interference [3]. The beta-adrenergic-independent mechanism makes Mefenidil the preferred tool compound for cerebrovascular studies conducted in the presence of beta-blockers or in experimental models where beta-adrenergic tone is a controlled variable.

Beta-adrenergic receptor Propranolol Vasodilator mechanism Cerebrovascular pharmacology

Preferential Cerebral over Systemic Vasodilation

In monkey models, i.v. administration of Mefenidil (MCN-2378) preferentially increased cerebral blood flow as opposed to systemic (femoral) blood flow, establishing cerebrovascular selectivity [1]. In anesthetized rats, Mefenidil HCl significantly increased CBF and lowered cerebral vascular resistance compared to vehicle, without having significant effects in other circulatory regions [2]. In contrast, papaverine is explicitly described as a non-selective vasodilator producing nearly identical relaxation in cerebral, coronary, and peripheral arteries, and its use has been largely supplanted by more selective agents [3][4]. This regional selectivity of Mefenidil is critical for experiments where systemic vasodilation and associated hypotension would confound interpretation of cerebral hemodynamic data.

Cerebrovascular selectivity Femoral blood flow Organ-specific vasodilation Microsphere blood flow

HCl Salt Solubility Advantage for Aqueous Formulations

The monohydrochloride salt (CAS 103091-50-5) provides critical solubility advantages over the free base (CAS 58261-91-9) and the fumarate salt (CAS 83153-38-2) . The free base Mefenidil has an estimated aqueous solubility of approximately 542 mg/L at 25°C (based on Log Kow of 1.94) , while the hydrochloride salt is described as miscible with water and most organic solvents including alcohols, ketones, and aromatic hydrocarbons . The fumarate salt is reported to have only limited solubility in water and requires organic solvents for dissolution . For in vivo studies requiring intravenous infusion or aqueous gavage, the hydrochloride form's superior aqueous compatibility directly reduces the need for co-solvents (e.g., DMSO) that may introduce vehicle-related vascular effects confounding cerebral hemodynamic measurements.

Aqueous solubility Salt form selection Formulation compatibility In vivo dosing

Nitrile Safety: No Cyanide-Mediated Vasodilation

A potential procurement concern for nitrile-containing compounds is the risk of cyanide ion release mediating pharmacological effects or producing toxicity. For Mefenidil, the original cardiovascular profiling study (Hageman & Pruss, 1975) explicitly addressed this, stating: 'Although the compound contains a nitrile group, there is no evidence to suggest that cyanide release is mediating the cerebral vasodilation' [1]. This was corroborated by the observation that the vasodilator profile (preferential cerebral selectivity, lack of metabolic stimulation) does not match the known toxicodynamic signature of cyanide, which produces histotoxic hypoxia and metabolic acidosis. Additionally, NCATS Inxight Drugs notes that 'when administered to mice, no differences in toxicity were found' compared to controls [2]. This safety documentation is a critical differentiator from other nitrile-containing imidazole research compounds for which cyanide liability has not been formally assessed.

Nitrile safety Cyanide release Toxicology Compound selection

Mefenidil HCl: Key Application Scenarios


Cerebral Ischemia-Reperfusion Studies

For preclinical stroke or cerebral ischemia-reperfusion models where maximal cerebrovascular dilation is needed to assess collateral flow recruitment or reperfusion efficacy, Mefenidil HCl's 54 ± 15% CBF increase at 2.5 mg/min/kg substantially exceeds the ~26–28% CBF increase achievable with nimodipine or papaverine at comparable dosing paradigms [1][2]. The documented dose-response relationship (0.025, 0.25, 2.5 mg/min/kg) allows researchers to titrate vasodilation precisely, while the lack of O2 consumption stimulation ensures that metabolic confounds do not distort ischemia severity assessments [1]. Procurement of the hydrochloride salt (CAS 103091-50-5) is essential for i.v. infusion protocols requiring aqueous solubility without vasoactive co-solvents .

Neurovascular Coupling and Brain Imaging Calibration

Functional brain imaging techniques (fMRI BOLD, laser Doppler flowmetry, laser speckle contrast imaging) require vasodilator challenges that increase CBF without altering neuronal metabolic activity. Mefenidil HCl uniquely meets this requirement, as demonstrated by the 20 ± 8% CBF increase with zero change in cerebral O2 uptake in dogs [1]. Unlike vinpocetine (which increases cerebral glucose and O2 consumption) or CO2 inhalation (which produces confounding ICP elevation of 18.7 mmHg), Mefenidil's hemodynamic-metabolic uncoupling provides a clean 'pure vasodilation' stimulus for calibrating neurovascular coupling relationships or validating imaging-based CBF measurements [1][3]. The beta-adrenergic-blockade-resistant mechanism further ensures that experimental autonomic manipulations do not interfere with the vasodilator stimulus [4].

Cerebrovascular Selectivity in Polypharmacy Protocols

Experimental designs involving co-administration of beta-blockers (e.g., propranolol) or other autonomic modulators require a cerebral vasodilator whose effect is preserved under beta-adrenergic blockade. Mefenidil HCl's documented beta-adrenergic independence—validated in monkey models where cerebral vasodilation was unaffected by propranolol—makes it the appropriate choice for such protocols [4]. The compound's preferential cerebrovascular selectivity (increased CBF over femoral blood flow) further ensures that systemic vasodilation does not confound cerebral hemodynamic measurements, unlike papaverine, which dilates cerebral, coronary, and peripheral arteries with similar potency [5]. The hydrochloride salt's aqueous miscibility facilitates formulation compatibility with co-administered agents .

Solvent-Free Aqueous Infusion Studies

For continuous i.v. infusion or intra-arterial administration in animal models, the monohydrochloride salt (CAS 103091-50-5) provides water-miscible formulation capability that the free base (estimated water solubility 542 mg/L) and fumarate salt (limited aqueous solubility) cannot match without DMSO or organic co-solvents . DMSO is itself a vasoactive agent with documented effects on vascular tone; eliminating it from the vehicle preserves the fidelity of cerebral hemodynamic measurements. Commercial availability of the hydrochloride salt at ≥97% purity with batch-specific QC certificates (NMR, HPLC, GC) from suppliers such as Bidepharm enables reproducible formulation across experimental cohorts . The documented absence of cyanide liability provides additional safety assurance for IACUC protocol approval [6].

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